Cas no 896259-32-8 (N-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-4-bromobenzene-1-sulfonamide)

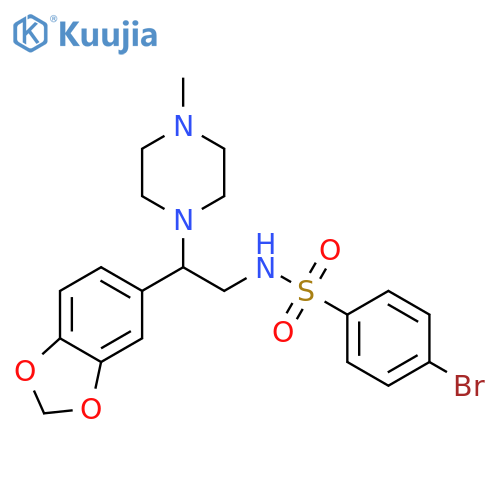

896259-32-8 structure

商品名:N-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-4-bromobenzene-1-sulfonamide

N-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-4-bromobenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- N-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-4-bromobenzene-1-sulfonamide

- SCHEMBL2841781

- CHEMBL1473931

- HMS3028A19

- N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-bromobenzene-1-sulfonamide

- VU0491458-1

- N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-bromobenzenesulfonamide

- SMR000811296

- F2573-0494

- AKOS024661540

- 896259-32-8

- MLS001234532

- N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-bromobenzenesulfonamide

-

- インチ: 1S/C20H24BrN3O4S/c1-23-8-10-24(11-9-23)18(15-2-7-19-20(12-15)28-14-27-19)13-22-29(25,26)17-5-3-16(21)4-6-17/h2-7,12,18,22H,8-11,13-14H2,1H3

- InChIKey: NKHIDBDXDRXYCY-UHFFFAOYSA-N

- ほほえんだ: C1(S(NCC(C2=CC=C3OCOC3=C2)N2CCN(C)CC2)(=O)=O)=CC=C(Br)C=C1

計算された属性

- せいみつぶんしりょう: 481.06709g/mol

- どういたいしつりょう: 481.06709g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 29

- 回転可能化学結合数: 6

- 複雑さ: 630

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 79.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

N-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-4-bromobenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2573-0494-1mg |

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-bromobenzene-1-sulfonamide |

896259-32-8 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2573-0494-2μmol |

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-bromobenzene-1-sulfonamide |

896259-32-8 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2573-0494-5μmol |

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-bromobenzene-1-sulfonamide |

896259-32-8 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2573-0494-3mg |

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-bromobenzene-1-sulfonamide |

896259-32-8 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2573-0494-2mg |

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-bromobenzene-1-sulfonamide |

896259-32-8 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2573-0494-4mg |

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-bromobenzene-1-sulfonamide |

896259-32-8 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2573-0494-5mg |

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-bromobenzene-1-sulfonamide |

896259-32-8 | 90%+ | 5mg |

$69.0 | 2023-05-16 |

N-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-4-bromobenzene-1-sulfonamide 関連文献

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

4. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

896259-32-8 (N-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-4-bromobenzene-1-sulfonamide) 関連製品

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬